molecular formula C8H11ClFNO B8309566 4-Fluoro-3-methoxy-5-methylaniline hydrochloride CAS No. 1357103-70-8

4-Fluoro-3-methoxy-5-methylaniline hydrochloride

Cat. No.: B8309566
CAS No.: 1357103-70-8
M. Wt: 191.63 g/mol
InChI Key: XULVRLDLMHNCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methoxy-5-methylaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of benzenamine, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the 5-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methoxy-5-methylaniline hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methoxy-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzenamine derivatives .

Scientific Research Applications

4-Fluoro-3-methoxy-5-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-5-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methyl groups can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Uniqueness

4-Fluoro-3-methoxy-5-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine, methoxy, and methyl groups makes it a valuable intermediate for various synthetic applications .

Properties

CAS No.

1357103-70-8

Molecular Formula

C8H11ClFNO

Molecular Weight

191.63 g/mol

IUPAC Name

4-fluoro-3-methoxy-5-methylaniline;hydrochloride

InChI

InChI=1S/C8H10FNO.ClH/c1-5-3-6(10)4-7(11-2)8(5)9;/h3-4H,10H2,1-2H3;1H

InChI Key

XULVRLDLMHNCCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.